9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
9-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family. Its core structure comprises a fused pyridine-triazinone scaffold, with a methyl group at position 9 and a 3-nitrophenylmethylsulfanyl substituent at position 2. This structural motif is common in medicinal chemistry, where such scaffolds are explored for their pharmacological activities, including kinase inhibition or antimicrobial effects.
Properties
IUPAC Name |
9-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-4-3-7-18-13(10)16-14(17-15(18)20)23-9-11-5-2-6-12(8-11)19(21)22/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNRYLZHYPCJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 3-nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction between the pyrido[1,2-a][1,3,5]triazinone core and 3-nitrobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4H-pyrido[1,2-a][1,3,5]triazin-4-one derivatives exhibit significant structural diversity due to variations in substituents at positions 2, 7, 8, and 7. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Substituent Comparisons
Key Observations
Substituent Electronic Effects: The target compound’s 3-nitrophenyl group (electron-withdrawing) contrasts with electron-donating groups like benzyl (A885203, A891148) or hydrophobic trifluoromethyl (A891196). Morpholino derivatives (e.g., 896346-47-7) introduce tertiary amines, improving aqueous solubility compared to aromatic substituents .
Positional Substitution :
- Methyl groups at position 9 (target compound, A891148) versus position 7 (A891196) alter steric interactions. Position 9 substitution may direct the molecule’s orientation in binding pockets.
- Chlorine at position 7 (BI71334) adds both steric bulk and electronegativity, which could influence intermolecular interactions .
Biological Implications :
- While explicit activity data for the target compound is unavailable, analogs like A891196 (trifluoromethyl) and BI71334 (chlorine) suggest substituent-dependent trends in bioactivity. For example, trifluoromethyl groups often enhance metabolic stability and membrane permeability .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., benzylsulfanyl in A885203) are likely easier to synthesize than nitro- or morpholino-containing variants, which require specialized nitration or coupling steps .
Biological Activity
9-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound belonging to the class of pyrido-triazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential antifungal, antibacterial, and anticancer properties. The unique structural features of this compound make it a valuable subject for ongoing research in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridine ring fused with a triazine moiety, substituted with a methylthio group and a nitrophenyl group. The three-dimensional arrangement of atoms in this compound contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable under standard conditions |
The mechanism of action for this compound typically involves interactions with various biological targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity on cell surfaces.
- Disruption of Cellular Functions: Interference with cellular processes such as DNA replication and protein synthesis may occur.
Biological Activity
Research has indicated that compounds within the triazine family exhibit significant biological activities. For instance:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties: Its structure suggests potential efficacy against various bacterial strains and fungi.
Case Studies
- Anticancer Studies: A study investigating similar pyrido-triazine derivatives demonstrated that they inhibited cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating significant potency.
- Antimicrobial Efficacy: Another study reported that structurally related compounds exhibited inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.
Research Findings
Recent investigations into the biological activity of related compounds have shown promising results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
